molecular formula C9H7ClO2 B599106 5-Chloro-4-Chromanone CAS No. 1199782-82-5

5-Chloro-4-Chromanone

Cat. No. B599106
CAS RN: 1199782-82-5
M. Wt: 182.603
InChI Key: XNDCOZXJBUCGSS-UHFFFAOYSA-N
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Description

5-Chloro-4-Chromanone is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 2-Phenyl chroman-4-ones by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Scientific Research Applications

Chromanone as a Therapeutic Scaffold

5-Chloro-4-Chromanone, a derivative of Chromanone, is a significant heterobicyclic compound in medicinal chemistry. It serves as a building block for designing novel lead compounds. Despite its resemblance to Chromone, Chromanone displays a wide range of pharmacological activities due to its distinct structural features. However, the synthesis of Chromanone analogs is challenging due to poor yields and costly isolation processes, indicating a need for more efficient synthesis methods. This compound is versatile in drug designing and development (Kamboj & Singh, 2021).

Synthesis and Reactions

The synthesis and reactions of chloro-dimethylchromens, including this compound, have been explored. The conversion of chloro-coumarin to 3,4-dihalogenochroman derivatives and the susceptibility of the 4-halogen atom to hydrolysis have been investigated, leading to the formation of chromanones and epoxides. This research provides insights into the chemical behavior and potential applications of this compound (Hepworth, Jones, & Livingstone, 1981).

Structural and Spectral Aspects

The structure and spectral characteristics of a new organic ligand related to this compound have been analyzed. This includes crystal structure, FTIR, UV–VIS, 1H NMR spectra, and thermal stability. This compound serves as a precursor for synthesizing metal chelates, highlighting its potential application in material science (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Potential in Drug Discovery

Chroman-4-one derivatives, like this compound, have a pivotal role in drug discovery due to their structural diversity. They serve as important intermediates and building blocks in organic synthesis and drug design, leading to the creation of various biologically relevant compounds (Emami & Ghanbarimasir, 2015).

Future Directions

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of new drugs .

properties

IUPAC Name

5-chloro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCOZXJBUCGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670468
Record name 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199782-82-5
Record name 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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